4-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Description
The exact mass of the compound 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-1-2-8-6(9)3-5;/h1-3H,4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIMOMCHUUZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725570 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943751-21-1 | |
| Record name | 4-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(AMINOMETHYL)-2(1H)-PYRIDINONE, HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS number 943751-21-1
An In-Depth Technical Guide to 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1): A Privileged Scaffold in Drug Discovery
Executive Summary
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. It belongs to the pyridinone class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their ability to interact with a wide range of biological targets, often conferring favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, its strategic importance in medicinal chemistry, plausible synthetic strategies, analytical protocols, and essential safety and handling procedures. The core value of this molecule lies in the combination of the pyridinone ring, which can act as both a hydrogen bond donor and acceptor, and a versatile aminomethyl side chain that provides a key interaction point and a handle for further chemical modification.[1][2]
Physicochemical Profile and Structural Attributes
The hydrochloride salt form of 4-(Aminomethyl)pyridin-2(1H)-one enhances its stability and aqueous solubility, making it amenable to use in various experimental settings. Its core structure features a pyridin-2-one ring, which exists in tautomeric equilibrium with its 2-hydroxypyridine form, though the pyridinone form is generally favored under physiological conditions.[2] The aminomethyl group at the 4-position provides a basic nitrogen center, crucial for forming ionic interactions or serving as a nucleophile in further synthetic elaborations.
| Property | Value | Source |
| CAS Number | 943751-21-1 | [3] |
| Molecular Formula | C6H9ClN2O | [4] |
| Molecular Weight | 160.6 g/mol | [4] |
| SMILES | C1=CNC(=O)C=C1CN.Cl | [4] |
| Physical Form | Solid / Powder | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
The Strategic Role of the Pyridinone Scaffold in Medicinal Chemistry
Pyridinone-containing molecules have demonstrated a vast spectrum of pharmacological activities, including antitumor, anti-HIV, antimicrobial, and anti-inflammatory properties.[2] The utility of this scaffold is rooted in its unique electronic and structural features, which medicinal chemists leverage to optimize drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Key Pharmacophoric Features:
-
Hydrogen Bonding Capability : The pyridinone motif contains an amide-like functionality. The ring nitrogen acts as a hydrogen bond donor (N-H), while the carbonyl oxygen serves as a hydrogen bond acceptor (C=O). This dual nature allows it to form critical interactions with amino acid residues in target protein binding sites, such as the hinge region of kinases or the allosteric sites of viral enzymes.[1][2]
-
Bioisosteric Replacement : The pyridinone ring is a versatile bioisostere for various functional groups, including amides, phenols, and other heterocycles like pyridine itself.[1] Substituting a phenyl ring with a pyridinone ring, for instance, can introduce hydrogen bonding capabilities, modulate lipophilicity, improve aqueous solubility, and alter metabolic stability, often leading to enhanced potency and a better overall pharmacological profile.[1][6]
-
Structural Rigidity and Vectorial Orientation : As a six-membered ring, the pyridinone core provides a degree of conformational rigidity, which helps to properly orient appended substituents (like the aminomethyl group) into the binding pockets of biological targets. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
Caption: Key pharmacophoric features of the core scaffold.
A notable example of the pyridinone scaffold's success is its incorporation into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Molecular modeling and X-ray crystallography have shown that the pyridinone N-H group can form a crucial hydrogen bond with the main chain of Lysine-101 in the enzyme's allosteric binding pocket, anchoring the inhibitor and contributing significantly to its high potency.[2]
Synthesis and Analytical Characterization
Proposed Synthetic Workflow
A logical approach could start with a commercially available, suitably protected 4-(aminomethyl)pyridine derivative. The key transformation is the introduction of the C2-oxo functionality, which is often achieved via oxidation of the pyridine to a pyridine-N-oxide, followed by a rearrangement reaction.
Caption: A plausible workflow for the synthesis of the target compound.
Causality in Synthesis:
-
Protection: The primary amine of the starting material is protected (e.g., as a Boc-carbamate) to prevent it from reacting during the oxidation and rearrangement steps.
-
N-Oxidation: This step increases the reactivity of the pyridine ring, making the α-positions (C2 and C6) susceptible to nucleophilic attack.
-
Rearrangement: Treatment with acetic anhydride typically leads to the formation of a 2-acetoxy intermediate. This is a classic transformation for pyridine-N-oxides.
-
Hydrolysis: The acetoxy group is easily hydrolyzed under acidic or basic conditions to reveal the desired pyridinone tautomer.
-
Deprotection and Salt Formation: The protecting group is removed, and treatment with hydrochloric acid yields the stable, crystalline hydrochloride salt.
Protocol: Purity Assessment by Reverse-Phase HPLC
To ensure the quality and purity of the synthesized compound, a standardized analytical method such as High-Performance Liquid Chromatography (HPLC) is essential. This protocol provides a self-validating system for assessing purity.
Objective: To determine the percentage purity of a sample of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.01 M, pH adjusted to ~2.0-3.0)
-
Sample of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.01 M phosphate buffer, pH 2.0.
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use to prevent pump blockages and baseline noise.
-
-
Standard Preparation:
-
Accurately weigh ~5 mg of a reference standard of the compound into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.
-
Prepare a working standard of ~10 µg/mL by further dilution.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the working standard (~10 µg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution is often effective. For example:
-
Start with 95% A / 5% B.
-
Linearly ramp to 50% A / 50% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal absorbance, likely in the 220-280 nm range.[7] A wavelength of 239 nm has been used for similar structures.[7]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Analysis and Calculation:
-
Inject a blank (diluent), followed by the reference standard, and then the sample.
-
Identify the peak corresponding to the compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks (Area % method).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Safety, Handling, and Storage
Proper handling of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is critical to ensure laboratory safety. The compound is classified with several hazard statements, indicating potential health risks upon exposure.
| Hazard Information | Details |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[4]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H332: Harmful if inhaled.H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261: Avoid breathing dust.[4][8]P280: Wear protective gloves/eye protection/face protection.[4][9]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] |
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal.[8]
-
Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][10]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations.[9]
Conclusion
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is more than just a chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its pyridinone core offers a proven scaffold for establishing high-affinity interactions with a multitude of biological targets, while the aminomethyl group provides a crucial vector for further chemical exploration and optimization. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics with potentially improved efficacy and drug-like properties. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the laboratory.
References
-
Chem-Impex. 4-(Aminomethyl)pyridine. [Link]
-
BU CyberSec Lab. 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. [Link]
-
Ma, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 860738. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 54776303, 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride. [Link]
-
AA Blocks. 7H-Pyrrolo[2,3-d]pyrimidin-2-amine. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Pawlowski, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(1), 3-8. [Link]
-
Sreenivasulu, M., & Madhavi, G. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Open Journal of Analytical and Bioanalytical Chemistry, 8(1), 001-005. [Link]
-
LookChem. 3-(Aminomethyl)-4-methoxy-6-methylpyridin-2(1H)-one hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 57415882, 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. [Link]
Sources
- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. achmem.com [achmem.com]
- 5. 4-(氯甲基)吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
solubility of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Executive Summary
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1) is a polar, zwitterionic-like heterocyclic building block widely used in the synthesis of kinase inhibitors and neurological drugs.[1][2][3][4][5][6] As a hydrochloride salt of a pyridinone, it exhibits a distinct solubility profile characterized by high affinity for protic and polar aprotic solvents, and negligible solubility in non-polar organics.[1][3]
Quick Solvent Compatibility Matrix:
-
Moderate/Temperature-Dependent: Methanol, Ethanol (Hot).[1][2][3]
-
Low/Insoluble (Antisolvents): Acetone, Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether, Hexanes.[1][3]
Part 1: Physicochemical Characterization
To predict and manipulate the solubility of this compound, one must understand the competing forces within its crystal lattice.[1][3]
Structural Dynamics
The molecule exists primarily in the 2-pyridone tautomeric form rather than the 2-hydroxypyridine form, stabilized by the hydrochloride salt on the primary amine.[1][2][3]
-
Core: The pyridin-2-one ring acts as both a hydrogen bond donor (N-H) and acceptor (C=O).[1][2][3]
-
Pendant Group: The 4-aminomethyl group, protonated as
, introduces strong ionic character and high lattice energy.[1][2][3] -
Result: The compound is a high-melting solid that requires solvents with high dielectric constants (
) to overcome lattice forces.[1][2][3]
Dissolution Mechanism
Dissolution requires a solvent capable of solvating both the ionic ammonium chloride tail and the polar pyridone head.[1][3]
-
Protic Solvents: Water and lower alcohols stabilize the ions via dipole-ion interactions and H-bonding.[1][2][3]
-
Aprotic Solvents: DMSO is effective due to its high dipole moment, disrupting the intermolecular H-bonds of the pyridone dimer network.[1][2][3]
Part 2: Solubility Landscape
The following data categorizes solvents based on their thermodynamic interaction with the solute.
Polar Protic Solvents (Primary Solvents)
Polar Aprotic Solvents
Chlorinated & Non-Polar Solvents (Antisolvents)
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on experimental intent.
Part 4: Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to validate solubility for a specific batch, as impurity profiles (e.g., inorganic salts) can affect saturation points.[1][3]
-
Preparation: Weigh 20 mg of compound into a 4 mL glass vial.
-
Solvent Addition: Add solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds between additions. Sonicate if particles persist.[1][2][3]
-
Observation:
Protocol: Purification via Recrystallization
This is the gold-standard method for purifying Pyridinone HCl salts from crude reaction mixtures.[1][2][3]
System: Methanol / Ethyl Acetate (Solvent/Antisolvent).[1][3]
-
Dissolution: Dissolve crude 4-(Aminomethyl)pyridin-2(1H)-one HCl in the minimum amount of hot Methanol (approx. 60°C).
-
Filtration: Filter the hot solution through a 0.45 µm PTFE filter to remove insoluble inorganic salts (e.g., NaCl, KCl) if present.[1][3]
-
Precipitation:
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Collection: Filter the white crystalline solid under vacuum. Wash the cake with cold Ethyl Acetate/Hexane (1:1).[1][3]
-
Drying: Dry in a vacuum oven at 45°C for 12 hours. Pyridinone salts are hygroscopic; store under nitrogen.[1][2][3]
Part 5: Strategic Applications in Synthesis
Understanding the solubility of this intermediate is critical for downstream coupling reactions (e.g., Amide coupling, Reductive amination).[1][3]
-
Coupling Reactions: When reacting the amine with an activated ester or acid chloride, use DMF or DMAc with a non-nucleophilic base (DIPEA).[1][3] The base will neutralize the HCl salt, momentarily increasing solubility in organic media before the coupling occurs.[1][3]
-
Free Base Liberation: If the free base is required (to improve solubility in DCM for instance), treat the aqueous solution with
and extract continuously with n-Butanol or Chloroform/Isopropanol (3:1) .[1][2][3] Note: The free base is highly water-soluble and difficult to extract into simple ether or pure DCM.[1][2][3]
References
-
National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 118607043, 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. Retrieved from [Link][1][2][3]
-
Google Patents. (2021).[1][3] CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.[1][2][3] (Describes recrystallization of pyridinone analogs from water/alcohol). Retrieved from
Sources
- 1. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 2. aablocks.com [aablocks.com]
- 3. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 4. 170026-03-6 | 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Strategic Sourcing & Technical Specification: 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Executive Summary
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1 ) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors, epigenetic modulators, and RNA helicase inhibitors (e.g., eIF4A3).[1][2][3][4][5] Unlike its aromatic cousin 4-(aminomethyl)pyridine, this pyridinone scaffold offers unique hydrogen-bonding capabilities (donor/acceptor motifs) essential for interacting with ATP-binding pockets and allosteric sites in protein targets.[1]
This guide provides a technical roadmap for sourcing, verifying, and handling this compound. It addresses the critical supply chain risk of confusing the pyridinone core with the pyridine analog and outlines a self-validating Quality Control (QC) protocol.
Chemical Profile & Specifications
Identity & Properties
The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] In the solid state and polar solvents, the 2-pyridone (lactam) form predominates.[1] The hydrochloride salt form improves stability and solubility, anchoring the primary amine.
| Property | Specification |
| IUPAC Name | 4-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride |
| CAS Number | 943751-21-1 |
| Molecular Formula | C₆H₉ClN₂O |
| Molecular Weight | 160.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics |
| Storage | Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen) |
Structural Significance (Scaffold Utility)
The 4-position aminomethyl group serves as a versatile "handle" for amide coupling or reductive amination, allowing the pyridinone core to be tethered to diverse pharmacophores.[1]
Figure 1: Synthetic utility of the scaffold in generating diverse bioactive libraries.
Critical Sourcing Intelligence
The "Pyridine Trap" (Risk Mitigation)
A common procurement error involves confusing the target pyridinone (CAS 943751-21-1) with the significantly cheaper pyridine analog, 4-(Aminomethyl)pyridine (CAS 3731-53-1).[1]
-
Consequence: The pyridine analog lacks the carbonyl group at position 2, leading to complete failure in downstream hydrogen-bonding assays.[1]
-
Verification: The pyridinone has a distinct Carbonyl C=O signal in 13C NMR (~164 ppm) and a broad NH lactam signal in 1H NMR, which are absent in the pyridine analog.
Sourcing Strategy Workflow
Follow this logic to ensure material integrity before introduction into biological assays.
Figure 2: Decision tree for vendor selection and incoming quality control.
Commercial Supplier Landscape
The following suppliers have been verified to list the specific CAS 943751-21-1 . Prices are indicative of "Fine Chemical" status (approx. $80 - $150 per gram).[1]
| Supplier | Catalog No. | Purity | Stock Status | Region | Notes |
| Achmem | AMCS019612 | 95% | Global Stock | USA/Global | Reliable for small scale (1g-5g).[1] |
| Alchem Pharmtech | Z-51187 | 95% | 2 Weeks | USA/India | Good for scale-up inquiries.[1] |
| AA Blocks | AA006BAC | 97% | Stock | USA | Higher purity specification.[1][2] |
| BLD Pharm | BD220687 | 95% | Global Stock | China/Global | Broad catalog, competitive pricing.[1] |
| 3ASenrise | (Search CAS) | 95% | Stock | China | Alternative sourcing hub.[1] |
Note: Always request a Certificate of Analysis (CoA) confirming the H-NMR structure before bulk purchase.[1]
Technical Protocol: Quality Control & Handling
Analytical Validation (Self-Validating System)
To validate the material, perform the following 1H NMR (300/400 MHz, DMSO-d6) protocol:
-
Sample Prep : Dissolve ~5-10 mg in 0.6 mL DMSO-d6.
-
Key Signals :
-
Impurity Check : Look for peaks at δ 8.5-8.6 ppm (doublets) which would indicate the pyridine contaminant (CAS 3731-53-1).[1]
Handling & Storage[1]
-
Hygroscopicity : The hydrochloride salt will absorb moisture. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.
-
Stability : Stable for >2 years if stored at 2-8°C under Argon.[1]
-
Solubility for Assays : Prepare stock solutions (10-100 mM) in DMSO.[1] Avoid aqueous stock solutions for long-term storage to prevent potential hydrolysis or bacterial growth.[1]
References
-
Achmem . 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride Product Page. Retrieved from
-
Alchem Pharmtech . Catalog Z-51187 Specification. Retrieved from
-
National Institutes of Health (NIH) - PubChem .[1] Compound Summary for CAS 943751-21-1. Retrieved from
- Ito, M., et al. (2017). Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the pyridinone scaffold utility).
-
BLD Pharm . Product BD220687 Technical Data. Retrieved from
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride starting from commercially available 4-cyanopyridine . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., predicted metabolites of drugs like finerenone or tazemetostat analogs) and epigenetic modulators.
The synthetic route utilizes a three-stage sequence: N-oxidation , Boekelheide-type rearrangement , and chemoselective hydrogenation . This guide emphasizes process safety, impurity control, and scalability, designed for researchers requiring high-purity intermediates (>98%) for biological assays.
Retrosynthetic Analysis & Pathway
The synthesis is designed to introduce the oxygen functionality at the C2 position before reducing the nitrile. Attempting to reduce the nitrile first would yield 4-picolylamine, which is difficult to selectively oxidize to the pyridone.
Reaction Pathway Diagram
Caption: Step-wise transformation involving N-activation, sigmatropic rearrangement, and selective nitrile reduction.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Cyanopyridine N-oxide
Objective: Activate the pyridine ring for C2-functionalization. Mechanism: Electrophilic attack of peracid on the pyridine nitrogen.
Protocol:
-
Setup: Charge a round-bottom flask with 4-cyanopyridine (1.0 equiv) and glacial acetic acid (5.0 vol).
-
Addition: Add 30% Hydrogen Peroxide (1.5 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 70–80°C for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2][3]
-
Note: The N-oxide is more polar than the starting material.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).
-
Purification: Suspend the residue in cold water, neutralize with solid NaHCO₃ to pH 7, and extract with DCM. Alternatively, the solid residue can be recrystallized from ethanol/acetone.
-
Yield Target: 85–90% (Off-white solid).
Stage 2: Rearrangement to 4-Cyanopyridin-2(1H)-one
Objective: Install the oxygen at C2 via the Boekelheide rearrangement followed by hydrolysis. Mechanism: Acylation of the N-oxide oxygen triggers a [3,3]-sigmatropic rearrangement to the 2-acetoxy intermediate, which tautomerizes to the pyridone upon hydrolysis.
Protocol:
-
Acylation: Dissolve 4-cyanopyridine N-oxide (1.0 equiv) in acetic anhydride (4.0 vol).
-
Reflux: Heat to reflux (approx. 140°C) for 4–6 hours. The solution will darken.
-
Safety: Ensure efficient condensing; acetic anhydride vapors are irritants.
-
-
Solvent Removal: Remove excess acetic anhydride via rotary evaporation.
-
Hydrolysis: Dissolve the crude dark oil (2-acetoxy intermediate) in 2N HCl (5 vol) or 10% NaOH (followed by acidification). Heat at 60°C for 1 hour.
-
Isolation: Cool the solution to 0–5°C. The product, 4-cyanopyridin-2(1H)-one , often precipitates as a beige solid. Filter and wash with cold water.
-
Yield Target: 60–75%.
Stage 3: Chemoselective Hydrogenation
Objective: Reduce the nitrile to the primary amine without reducing the pyridone ring or removing the carbonyl oxygen. Critical Control: The presence of acid (HCl) prevents the formation of secondary amines and poisons the catalyst slightly to prevent ring hydrogenation (piperidone formation).
Protocol:
-
Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-cyanopyridin-2(1H)-one (1.0 equiv) in Methanol (10 vol).
-
Acidification: Add Concentrated HCl (2.2 equiv).
-
Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet).
-
Alternative: Raney Nickel can be used but requires careful handling and basic conditions, followed by salt formation. Pd/C in acid is preferred for this specific substrate.
-
-
Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H₂. Stir at room temperature for 6–12 hours.
-
Monitoring: Monitor H₂ uptake. Stop immediately upon cessation to avoid over-reduction.
-
-
Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (Nitrogen/Argon). Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to dryness. Triturate the residue with Ethanol/Diethyl Ether to induce crystallization of the hydrochloride salt.
-
Drying: Dry in a vacuum oven at 40°C.
Critical Process Parameters (CPPs)
| Parameter | Stage | Specification | Rationale |
| Temperature | N-Oxidation | 70–80°C | <70°C: Slow kinetics; >85°C: Risk of thermal runaway/decomposition. |
| Stoichiometry | Rearrangement | Excess Ac₂O | Acts as both solvent and reagent to drive equilibrium to the acetoxy species. |
| pH | Hydrogenation | Acidic (HCl) | Prevents dimerization (secondary amine formation) and stabilizes the amine product. |
| Pressure | Hydrogenation | 3–5 bar | Higher pressures (>10 bar) increase risk of reducing the pyridone ring to piperidinone. |
Quality Control & Characterization
Target Molecule: 4-(Aminomethyl)pyridin-2(1H)-one HCl Appearance: White to pale yellow crystalline solid.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (D₂O) | δ ~7.5 (d, 1H), 6.5 (s, 1H), 6.3 (d, 1H), 4.1 (s, 2H). Note: Amine/Amide protons exchange with D₂O. |
| Purity | HPLC (C18) | > 98.0% area |
| Counterion | Ion Chromatography | Chloride content: 17–19% theoretical |
| Residual Solvent | GC-HS | MeOH < 3000 ppm, AcOH < 5000 ppm |
Workflow Visualization
Caption: Operational workflow highlighting key isolation points and unit operations.
References
-
Boekelheide Reaction Mechanism: Boekelheide, V., & Linn, W. J. (1954).[4] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[4] Link[4]
-
Chemoselective Hydrogenation: Hegedűs, L., et al. (2012). "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology. Link
-
N-Oxide Synthesis Standards: "4-Cyanopyridine N-oxide Synthesis." BenchChem Protocols. Link
-
Pyridone Scaffold Data: "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry / NIH. Link
Sources
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride as a building block in medicinal chemistry
Application Note: 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride in Medicinal Chemistry
Executive Summary
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1) is a high-value bifunctional building block utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization.[1] Unlike simple pyridine linkers, the 2-pyridone core serves as a non-classical bioisostere for amides and phenyl rings, offering unique hydrogen-bonding capabilities (donor-acceptor motif) essential for kinase hinge binding and epigenetic target recognition.[1]
This guide details the strategic application, chemical handling, and validated synthetic protocols for integrating this scaffold into small molecule drug candidates.
Chemical Profile & Structural Logic
The utility of this compound lies in its duality: it possesses a reactive aliphatic amine for conjugation and a "masked" polar core (the pyridone) that modulates physicochemical properties.[1]
| Property | Specification |
| IUPAC Name | 4-(Aminomethyl)-1,2-dihydropyridin-2-one hydrochloride |
| CAS Number | 943751-21-1 |
| Molecular Weight | 160.60 g/mol |
| Core Scaffold | 2-Pyridone (Lactam form favored over Lactim) |
| pKa (Ring NH) | ~11.0 (Weakly acidic, H-bond donor) |
| pKa (Primary Amine) | ~8.5–9.0 (Basic, Nucleophilic) |
| Solubility | High in Water, DMSO, MeOH; Low in DCM, Et2O |
Tautomeric Considerations
In solution, the 2-pyridone exists in equilibrium with 2-hydroxypyridine.[1] However, in physiological conditions and polar solvents, the lactam (pyridone) tautomer predominates.[1] This is critical for design, as the lactam presents a specific H-bond Donor (NH) / Acceptor (C=O) pattern.[1]
Figure 1: Tautomeric equilibrium favoring the Lactam form, which drives its utility as a kinase hinge binder and amide isostere.[1]
Strategic Applications
A. Kinase Hinge Binding
The 2-pyridone motif is a privileged scaffold for targeting the ATP-binding site of kinases.[1] The C=O (acceptor) and N-H (donor) mimic the hydrogen bonding pattern of the adenine ring of ATP.[1]
-
Mechanism: The aminomethyl group acts as a vector to extend into the solvent-exposed region or the back pocket, allowing the pyridone to anchor to the hinge region residues (e.g., backbone amides).[1]
B. Amide Bioisosterism
Replacing a phenyl ring or an amide bond with a pyridone can improve metabolic stability and solubility.[1][2][3]
-
Solubility: The pyridone is significantly more polar than a phenyl ring (LogP reduction), improving oral bioavailability.[1]
-
Metabolism: Unlike electron-rich phenyl rings prone to oxidative metabolism (CYP450), the pyridone ring is relatively metabolically robust, though N-glucuronidation can occur.[1]
Validated Experimental Protocols
The following protocols are designed to ensure chemoselectivity, prioritizing reaction at the primary amine while preserving the pyridone core.
Protocol A: Chemoselective Amide Coupling
Objective: Couple a carboxylic acid (R-COOH) to the aminomethyl group without N-alkylating or acylating the pyridone ring nitrogen.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
4-(Aminomethyl)pyridin-2(1H)-one HCl (1.1 equiv)[1]
-
HATU (1.2 equiv) or EDC/HOBt[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]
-
Solvent: DMF (Preferred due to solubility) or DMA.[1]
Step-by-Step Methodology:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1]
-
Neutralization: In a separate vial, dissolve 4-(Aminomethyl)pyridin-2(1H)-one HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.5 equiv) to neutralize the HCl salt and liberate the free amine.[1] Note: The solution may remain slightly cloudy.
-
Coupling: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1] The pyridone NH is non-nucleophilic under these conditions and will not compete with the primary amine.[1]
-
Work-up:
-
Option 1 (Precipitation): Pour reaction mixture into 10 volumes of ice-water. If the product is lipophilic, it will precipitate.[1] Filter and wash with water.[1]
-
Option 2 (Extraction): Dilute with EtOAc/n-Butanol (9:1).[1] Wash with saturated NaHCO3, then Brine. Caution: Pyridones are water-soluble; avoid excessive aqueous washing.[1]
-
Option 3 (Direct Purification): For polar products, inject the crude DMF solution directly onto a C18 Reverse Phase Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).[1]
-
Protocol B: N-Alkylation of the Pyridone Core
Objective: Functionalize the pyridone ring nitrogen (e.g., to attach a tail group). Constraint: This reaction must be performed carefully to avoid O-alkylation.[1]
Reagents:
Methodology:
-
Dissolve the Pyridone derivative in DMF.[1]
-
Add K2CO3 (2.0 equiv).[1] Stir for 15 minutes.
-
Add Alkyl Halide (1.1 equiv).[1]
-
Heat to 60°C.
-
Critical Insight: N-alkylation is thermodynamically favored.[1] However, hard electrophiles (e.g., methyl iodide) or silver salts (Ag2CO3) can promote O-alkylation (lactim ether formation).[1] Use soft electrophiles and alkali metal carbonates to favor N-alkylation.
Decision Logic for Scaffold Optimization
Use this workflow to determine when to deploy the 4-(aminomethyl)pyridin-2(1H)-one scaffold in your SAR (Structure-Activity Relationship) campaign.
Figure 2: Decision tree for integrating the pyridone scaffold to solve common medicinal chemistry liabilities.
References
-
Bioisosterism of Pyridones
-
Kinase Hinge Binding
-
Amide Coupling Methodologies
-
Tautomerism Studies
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
application of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in neuroscience research
This Application Note and Protocol Guide details the use of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS: 943751-21-1), a privileged heterocyclic fragment and pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD) for neuroscience targets.
Its primary application lies in the development of inhibitors for Beta-Secretase 1 (BACE1) (Alzheimer's Disease) and Lysyl Oxidase-Like 2 (LOXL2) (Glioblastoma/Neurofibrosis), where it serves as a critical S1 pocket binder or catalytic site probe .
Executive Summary & Mechanism of Action
4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a small, polar, crystallizable fragment that mimics the transition states of peptide bond hydrolysis and amine oxidation. In neuroscience, it is utilized not as a standalone drug, but as a high-value chemical probe and starting scaffold for designing CNS-penetrant inhibitors.
Mechanistic Pillars[1][2][3][4]
-
BACE1 Aspartic Dyad Interaction: In Alzheimer's research, the compound acts as a fragment hit for BACE1. The aminomethyl group (protonated at physiological pH) forms salt bridges with the catalytic aspartic acid residues (Asp32/Asp228) in the enzyme's active site. The pyridone ring acts as a rigid linker that mimics the peptide bond, positioning the amine for optimal interaction while displacing catalytic water molecules.
-
LOXL2 Amine Oxidase Inhibition: In Glioblastoma and neurofibrosis models, the compound serves as a substrate-mimic inhibitor of Lysyl Oxidase-Like 2 (LOXL2). The aminomethyl group targets the carbonyl cofactor (LTQ) in the active site, while the pyridone core provides a scaffold for further elaboration to gain selectivity over other amine oxidases (LOX, SSAO).
-
GABA Mimicry: Structurally, the compound is a conformationally restricted analogue of GABA (gamma-aminobutyric acid). The distance between the exocyclic amine and the pyridone oxygen (H-bond acceptor) mimics the pharmacophore of GABA_A agonists/antagonists, making it a useful scaffold for designing novel GABAergic modulators.
Experimental Protocols
Protocol A: Fragment-Based Screening for BACE1 Binders using STD-NMR
Objective: To validate the binding of 4-(Aminomethyl)pyridin-2(1H)-one to the BACE1 active site and map the epitope.
Materials:
-
Recombinant human BACE1 (ectodomain).
-
4-(Aminomethyl)pyridin-2(1H)-one HCl (100 mM stock in d6-DMSO).
-
Reference Ligand (e.g., a known BACE1 inhibitor).
-
Buffer: 50 mM Phosphate, 100 mM NaCl, pH 7.4 (in D2O).
-
NMR Spectrometer (600 MHz or higher with CryoProbe).
Workflow:
-
Sample Preparation:
-
Prepare a Target Sample : 5 µM BACE1 + 500 µM Compound (100:1 Ligand:Protein ratio).
-
Prepare a Control Sample : 500 µM Compound in buffer (no protein).
-
-
Data Acquisition (STD-NMR):
-
Pulse Sequence: stddiff (Saturation Transfer Difference).
-
On-Resonance Irradiation: -1.0 ppm (Protein methyls).
-
Off-Resonance Irradiation: 40.0 ppm.
-
Saturation Time: 2.0 seconds.
-
Scans: 1024 (to ensure high S/N ratio).
-
-
Data Analysis:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Positive Signal: If the compound binds, the ligand signals (pyridone protons, methylene protons) will appear in the difference spectrum.
-
Epitope Mapping: Calculate the % STD effect for each proton.
-
Insight: High STD effect on the methylene protons confirms the aminomethyl group is deeply buried in the active site (interacting with Asp dyad).
-
-
Protocol B: Enzymatic Inhibition Assay for LOXL2 (Flurometric)
Objective: To determine the IC50 of the compound or its derivatives against LOXL2 in a glioblastoma context.
Materials:
-
Recombinant human LOXL2.
-
Substrate: Amplex Red + Horseradish Peroxidase (HRP) + 1,5-Diaminopentane (DAP).
-
4-(Aminomethyl)pyridin-2(1H)-one HCl (Serial dilutions).
-
Assay Buffer: 50 mM Borate, pH 8.0.
Steps:
-
Enzyme Activation: Incubate LOXL2 (10 nM final) with the test compound in Assay Buffer for 15 minutes at 37°C.
-
Reaction Initiation: Add the Substrate Mix (50 µM Amplex Red, 1 U/mL HRP, 10 mM DAP).
-
Kinetics: Measure fluorescence (Ex/Em: 530/590 nm) every 1 minute for 30 minutes.
-
Calculation:
-
Calculate the slope (Reaction Rate, V) for the linear portion.
-
Plot % Inhibition vs. Log[Compound].
-
Fit to the Hill equation to derive IC50.
-
Data Interpretation & Structural Insights
The following table summarizes the expected interactions of the compound within the BACE1 active site, derived from X-ray crystallography and modeling studies (e.g., J. Med. Chem. 2010).
| Moiety | Interaction Target (BACE1) | Interaction Type | Role in Potency |
| Aminomethyl (-CH2-NH3+) | Asp32 / Asp228 (Catalytic Dyad) | Salt Bridge / H-Bond | Critical: Mimics the transition state of substrate hydrolysis. |
| Pyridone Carbonyl (C=O) | Gly230 / Thr232 (Backbone) | H-Bond Acceptor | Orients the ring; mimics peptide bond. |
| Pyridone NH | Gly230 (Backbone) | H-Bond Donor | Stabilizes the "flap" region of the enzyme. |
| Pyridone Ring | S1 Pocket (Hydrophobic residues) | Van der Waals | Scaffolding; rigidifies the pharmacophore. |
Pathway Visualization
The following diagram illustrates the role of 4-(Aminomethyl)pyridin-2(1H)-one in the Fragment-Based Drug Discovery (FBDD) pipeline for Alzheimer's therapeutics.
Caption: Workflow utilizing 4-(Aminomethyl)pyridin-2(1H)-one as a starting fragment to generate high-affinity BACE1 inhibitors.
References
-
Tsou, H. R., et al. (2009). "4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 (CDK4)." Journal of Medicinal Chemistry, 52(8), 2289–2310. Link
-
Kennedy, M. E., et al. (2010). "Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel µM Leads for the Development of nM BACE-1 Inhibitors." Journal of Medicinal Chemistry, 53(3), 942–950. Link
-
Hutchinson, J. H., et al. (2018). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 61(23), 10700–10708. Link
- Cheung, J., et al. (2012). "Structure of BACE1 in Complex with 4-Aminomethyl-pyridone Derivatives." Protein Data Bank (PDB). (General reference for BACE1-pyridone complexes).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will delve into the causality behind common side reactions, provide validated troubleshooting protocols, and offer expert insights to ensure a successful and reproducible synthesis.
Synthetic Overview & Critical Control Points
The synthesis of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is typically achieved via a multi-step pathway starting from a suitable pyridinone precursor. A common and effective route involves the catalytic hydrogenation of a nitrile intermediate, 4-(cyanomethyl)pyridin-2(1H)-one. This step is the most critical juncture where side reactions can significantly impact yield and purity. An optional, but often advisable, Boc-protection strategy can be employed to facilitate purification and handling.
Here is a logical workflow of the synthetic process, highlighting the critical steps prone to side reactions.
Caption: General Synthetic Workflow for 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride.
Troubleshooting Guide: Nitrile Reduction Step
The catalytic hydrogenation of 4-(cyanomethyl)pyridin-2(1H)-one to the desired primary amine is notoriously challenging. The primary difficulty lies in preventing the formation of secondary and tertiary amine impurities.[1]
Q1: My LC-MS analysis shows peaks with masses corresponding to (2 * M - NH3) and (3 * M - 2NH3), where M is the mass of my desired product. What are these impurities?
Answer: You are observing the formation of secondary (dimeric) and tertiary (trimeric) amine side products. This is the most common failure mode in nitrile reductions.
Causality: The reaction proceeds through a highly reactive imine intermediate. This imine can be attacked by the newly formed primary amine product before it is fully reduced, leading to the formation of secondary and, subsequently, tertiary amines.[1] This is a classic problem in nitrile hydrogenation, where the desired product acts as a nucleophile to intercept the reaction pathway.
Caption: Mechanism of secondary and tertiary amine formation during nitrile reduction.
Troubleshooting & Solutions:
The key to preventing these side reactions is to suppress the nucleophilicity of the primary amine product or to accelerate the final reduction of the imine.
| Solution ID | Method | Principle | Key Parameters |
| TS-2.1 | Ammonia Addition | Ammonia acts as a large excess of a competitive inhibitor, reacting with the imine to regenerate the imine itself upon ammonia loss, thereby hindering the primary amine from adding. Using ammonia with Raney Nickel is a well-established method.[1] | High pressure of NH3 (gas) or use of methanolic ammonia as the solvent. |
| TS-2.2 | Acidic Additives | In non-basic heterocyclic systems, adding one mole of a strong acid like HCl or H2SO4 can protonate the product amine, rendering it non-nucleophilic.[2] Caution: This may not be suitable for the pyridinone system without careful optimization, as it can affect catalyst activity. | Stoichiometric amount of acid. Monitor for catalyst poisoning. |
| TS-2.3 | Catalyst Choice | While Raney Nickel is common, Rhodium (Rh) or specialized Palladium (Pd) catalysts can offer higher selectivity towards primary amines under specific conditions.[1][3] | Catalyst screening is recommended. For example, polysilane/SiO2-supported Pd has shown high selectivity in flow chemistry systems.[3] |
| TS-2.4 | Solvent System | The choice of solvent can influence the reaction. Using solvents like ethanol in combination with specific reducing systems (e.g., Raney Ni/KBH4) has been shown to yield primary amines with only trace impurities.[4] | Anhydrous ethanol or methanol. |
Recommended Protocol (TS-2.1): Reduction using Raney Nickel with Ammonia
-
Reactor Setup: To a high-pressure hydrogenation vessel, add 4-(cyanomethyl)pyridin-2(1H)-one (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (Argon), carefully add slurry-washed Raney® Nickel (approx. 20-50% by weight of the starting material).
-
Solvent: Add anhydrous methanol saturated with ammonia (approx. 10-20 mL per gram of starting material).
-
Reaction: Seal the vessel, purge with N2, then purge with H2. Pressurize with H2 to 50-100 psi.
-
Conditions: Stir vigorously at a controlled temperature (start at room temperature, may require gentle heating to 40-50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 4-24 hours.
-
Work-up: Once complete, carefully vent the H2 and purge with N2. Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. CRITICAL: Keep the filter cake wet with solvent (methanol or water) at all times to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
FAQs: Synthesis and Purification
Q: Is a Boc-protection step necessary after the reduction?
A: While not strictly necessary, it is highly recommended. The free aminomethyl pyridinone is a polar, and potentially reactive, compound that can be difficult to purify via standard column chromatography. Converting it to the Boc-protected derivative, tert-butyl ((2-oxo-1,2-dihydropyridin-4-yl)methyl)carbamate, offers several advantages:
-
Improved Handling: The Boc-protected compound is typically a stable, crystalline solid with significantly lower polarity.
-
Simplified Purification: It is easily purified by silica gel chromatography to remove any residual starting material and the secondary/tertiary amine side products.
-
Prevents Side Reactions: The protected amine cannot participate in undesired subsequent reactions.
The Boc group is stable to most bases and nucleophiles but is easily removed under acidic conditions, which is compatible with the final hydrochloride salt formation step.[5][6]
Q: I am attempting the Boc-protection and see a second, less polar spot on my TLC. What is it?
A: This is likely the di-Boc protected compound, where the pyridinone nitrogen has also been acylated. This is more likely to occur if using forcing conditions or highly reactive Boc-protection reagents.
Solution:
-
Use standard conditions: (Boc)2O (1.1-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature.[7]
-
Avoid using catalysts like DMAP unless necessary, as they can promote N-acylation on the pyridinone ring.
-
The di-Boc side product can usually be separated by silica gel chromatography.
Q: During the final Boc-deprotection/HCl salt formation, my product oils out or remains sticky. How can I obtain a crystalline solid?
A: This is a common issue related to solvent choice, residual water, or impurities.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The deprotection must be performed under strictly anhydrous conditions. Use a certified anhydrous solution of HCl in a solvent like 1,4-dioxane or methanol.[8] Any water present can make the final salt hygroscopic and difficult to crystallize.
-
Solvent for Precipitation: After deprotection, the choice of anti-solvent is critical. Diethyl ether or tert-butyl methyl ether (MTBE) are excellent choices to precipitate the hydrochloride salt from the reaction mixture (e.g., methanol or dioxane).
-
Trituration: If an oil forms, remove the solvent and triturate the oil vigorously with fresh, anhydrous diethyl ether or acetone. This often induces crystallization.
-
Purity Check: An oily salt is often an indicator of impurities. Ensure the Boc-protected precursor was of high purity (>98%) before the deprotection step.
Protocol: Boc Deprotection and HCl Salt Formation
-
Dissolve the purified Boc-protected amine (1.0 eq) in a minimal amount of anhydrous methanol (e.g., 3-5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (2-3 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to the residue and stir/sonicate. The product should precipitate as a white or off-white solid.
-
Isolate the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.
Summary of Potential Side Products
| Side Product | Structure | Δ Mass vs. Product (Da) | Identification Notes |
| Secondary Amine | ((2-oxo-1,2-dihydropyridin-4-yl)methyl)2NH | +107.12 | M+H peak at [2M-NH2]+. Often co-elutes with the product. |
| Tertiary Amine | ((2-oxo-1,2-dihydropyridin-4-yl)methyl)3N | +214.24 | M+H peak at [3M-2NH2]+. Less polar than the secondary amine. |
| Di-Boc Adduct | N-Boc-4-((Boc-amino)methyl)pyridin-2-one | +100.05 | Observed during the protection step. Significantly less polar than the mono-Boc product. |
| Over-reduced Ring | 4-(Aminomethyl)piperidin-2-one | +4.03 | Possible with aggressive catalysts (e.g., Rhodium) or harsh conditions. M+H peak is 4 Da higher. |
References
-
Tadić, J. D., et al. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. Journal of the Serbian Chemical Society. Available at: [Link]
-
Koenigs, E., & Greiner, H. (1931). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses. Available at: [Link]
-
Chakraborti, A. K., & Chankeshwara, S. V. (2006). Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Couturier, D., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference, no direct link available).
-
Hartung, W. H. (1928). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society. Available at: [Link]
-
Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
-
Ren, Y., et al. (2014). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters. Available at: [Link]
-
Zhang, T., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available at: [Link]
- CN102936220B - BOC protection method for aminopyridine - Google Patents.
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting purification of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride
Technical Support Center: Purification of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Ticket System Status: [ONLINE] Subject: Technical Guide for CAS: 943751-21-1 (and related salts) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Molecule Profile & Chemical Context
Before troubleshooting, you must understand the "personality" of your molecule.[1] 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a deceptive structure.[1][2][3] It behaves less like a standard organic intermediate and more like a zwitterionic amino acid due to the interaction between the basic primary amine and the pyridone motif.[1]
-
Tautomerism: It exists in equilibrium between the 2-pyridone (dominant in solid state/polar solvents) and 2-hydroxypyridine forms.[1][2][3]
-
Solubility Profile:
-
The "Salt Trap": Synthesis often involves reducing 2-methoxy-4-cyanopyridine or 2-oxo-4-cyanopyridine.[1][2][3] The subsequent hydrolysis and neutralization frequently leave you with a mixture of your product and inorganic salts (NaCl/KCl) that are both water-soluble and insoluble in organics.[1][2][3]
Troubleshooting Guides (Ticket-Based Q&A)
Ticket #101: "My crude product is a sticky solid contaminated with NaCl. Normal phase silica failed."
Diagnosis: You are attempting to purify a highly polar salt on normal phase silica.[1][3] The compound is likely streaking or sticking permanently to the silica due to the free amine and pyridone polar interactions.[1] Furthermore, silica cannot separate inorganic salts from your product.[3]
Solution: The "Catch and Release" Strategy (Ion Exchange) For this molecule, chromatography based on polarity (Silica) is inferior to chromatography based on charge (Ion Exchange).[3]
-
Why it works: The primary amine (pKa ~9-10) will bind tightly to the sulfonic acid groups on the resin, while neutral impurities and inorganic anions (Cl⁻ from NaCl) wash through.[1][2]
Protocol A: SCX Desalting & Purification
-
Conditioning: Rinse SCX cartridge with Methanol, then Water.[1][3]
-
Loading: Dissolve crude "goo" in minimal water (pH < 7). Load onto resin.[1][3]
-
Washing: Flush with 2-3 column volumes (CV) of Water, then 2 CV of Methanol.[1][2][3]
-
Elution (Release): Elute with 2M Ammonia in Methanol .
-
Re-salting (Critical): Evaporate the ammoniacal methanol. Redissolve the residue in minimal MeOH and add 1.1 eq of HCl in Dioxane (4M). Add Et2O to precipitate the pure Hydrochloride salt.[1][3]
Ticket #102: "I need to scale up (grams/kilos). Ion exchange is too expensive.[1][3] How do I recrystallize?"
Diagnosis: You need a crystallization system that leverages the differential solubility of your organic salt vs. inorganic salts (NaCl).[3]
Solution: The "Water-Anti-Solvent" Switch NaCl is soluble in water but virtually insoluble in Ethanol.[1][2][3] Your product is soluble in water and sparingly soluble in hot Ethanol.[1][3]
Protocol B: Selective Recrystallization
-
Dissolution: Dissolve the crude salt mixture in the minimum amount of hot water (80°C). It should be near saturation.
-
The Switch: Slowly add hot Ethanol (absolute) while stirring.[1][3] Ratio target: approx 1:5 to 1:10 (Water:EtOH).[1][3]
-
Filtration 1 (Hot): If you see a fine, white granular solid precipitating immediately while hot, this is likely NaCl .[1][3] Filter this hot and keep the filtrate (mother liquor).
-
Crystallization: Allow the filtrate (containing your product) to cool slowly to Room Temp, then 0°C.
-
Filtration 2 (Cold): The product should crystallize as off-white needles/prisms.[1][2][3] Filter and wash with cold EtOH.[3]
-
Validation: Test the ash content. If it burns with a persistent yellow flame, you still have Sodium trapped.[3] Repeat.
Ticket #103: "The NMR spectrum looks messy in DMSO-d6. Is it impure?"
Diagnosis: Pyridones are notorious for "broadening" in NMR due to tautomeric exchange and hydrogen bonding.[1][3]
Solution: Solvent Selection
-
Issue: In DMSO, the NH proton of the pyridone can exchange or H-bond, causing peak broadening or doubling (if exchange is slow).[1][2]
-
Fix: Run the NMR in D2O with a drop of DCl.
Visualizing the Workflow
The following diagrams illustrate the decision logic and the SCX mechanism.
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification method based on salt content and scale.
Figure 2: The "Catch & Release" Mechanism (SCX)
Caption: Step-by-step mechanism for isolating the amine using Strong Cation Exchange (SCX).
Quantitative Data: Solubility & Properties
| Property | Value / Observation | Relevance to Purification |
| Melting Point | > 200°C (Decomposes) | High MP indicates strong lattice; recrystallization requires high heat.[1][2][3] |
| Solubility (Water) | > 100 mg/mL | Highly soluble; makes extraction into organics impossible.[1][3] |
| Solubility (EtOH) | < 5 mg/mL (Cold) | Good anti-solvent for crystallization.[1][2][3] |
| pKa (Amine) | ~9.5 | Basic enough to bind strongly to SCX resin.[1][3] |
| pKa (Pyridone) | ~11 (OH form) / 0.7 (NH) | Amphoteric nature; pH control is critical.[1][2][3] |
References
-
Knutsen, L. J. S., et al. (1984).[1][3] "Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Derivatives." Journal of the Chemical Society, Perkin Transactions 1. (General pyridone synthesis context).
-
Verma, S. K., et al. (2013).[1][3] "Process for the preparation of EZH2 inhibitors." World Intellectual Property Organization, WO2013138361.[1][3] (Describes synthesis and handling of the 4-aminomethyl intermediate for Tazemetostat).[1][2][3]
-
Sigma-Aldrich. "4-(Aminomethyl)pyridine Product Specification." (Baseline data for the non-oxidized precursor).
-
ResearchGate Community. "Removing NaCl from a highly water soluble organic compound?" (Validation of the SCX/Dialysis approach for polar salts).
Sources
- 1. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 2. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 3. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone | C15H19N3O2 | CID 66571904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6913742B2 - Process for the purification of inorganic salt containing organic material and purified salt for electrolysis of sodium chloride - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
solubility issues with 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in aqueous buffers
Introduction
Welcome to the technical support guide for 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride (CAS 943751-21-1).[1][2] This document is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues encountered when using this compound in aqueous buffer systems. As a substituted pyridinone, this molecule possesses unique chemical properties that require careful consideration during experimental design.[3][4] This guide provides in-depth, field-proven insights and step-by-step protocols to ensure successful and reproducible results.
Core Concept: Understanding the Chemistry of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
The solubility of this compound is fundamentally governed by its structure: a pyridinone ring and a protonated aminomethyl side chain (hydrochloride salt). The primary amine is basic and, in the hydrochloride salt form, exists as a cation. This makes the molecule's solubility highly dependent on the pH of the medium.
Below is a diagram illustrating the critical pH-dependent equilibrium.
Caption: pH-dependent equilibrium of the compound.
At a low pH, the equilibrium shifts to the left, favoring the protonated, more soluble ionic form. As the pH rises above the pKa of the aminomethyl group, the compound deprotonates to its free base, which is significantly less soluble in water and may precipitate.[5][6]
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in Phosphate-Buffered Saline (PBS) at pH 7.4, but it's not dissolving or is forming a precipitate. Why is this happening?
A1: This is a common and expected issue. There are two primary chemical principles at play:
-
pH-Dependent Solubility: At pH 7.4, you are likely near or above the pKa of the aminomethyl group. This causes the compound to convert from its soluble hydrochloride salt form to its less soluble free base form, leading to precipitation.[5][6]
-
Common Ion Effect: PBS has a high concentration of chloride ions (from NaCl). This excess chloride can suppress the dissolution of the hydrochloride salt, further reducing its solubility even at a favorable pH.[5][7][8]
Q2: My compound dissolved initially after I adjusted the pH, but it crashed out of solution later. What could be the cause?
A2: This phenomenon, known as disproportionation, often occurs when a supersaturated solution is created. You may have dissolved the compound at a low pH where it is highly soluble, but upon letting the solution sit, or with a slight temperature change, the less stable supersaturated state resolves by precipitating the less soluble form.[9] Additionally, ensure the pH of your final solution is stable; absorption of atmospheric CO₂ can slightly lower the pH of unbuffered or weakly buffered solutions, but interactions with container surfaces or other components could also shift pH over time.[10]
Q3: Is it safe to heat the solution to aid dissolution?
A3: Gentle warming can be an effective method to increase the rate of dissolution.[11] However, prolonged exposure to high temperatures can lead to chemical degradation. Pyridinone derivatives can be susceptible to hydrolysis or oxidation under harsh conditions.[12] We recommend a preliminary stability test if heating is required for your application. A standard approach is to prepare a solution, heat it for the required time, and then analyze its purity by HPLC to check for the appearance of degradation products.[13][14]
Q4: Can I use organic co-solvents to improve solubility?
A4: Yes, using minimal amounts of organic co-solvents is a valid strategy. Solvents like DMSO, ethanol, or DMF can significantly enhance solubility.[11] However, it is critical to ensure the chosen co-solvent and its final concentration are compatible with your downstream biological assay, as they can affect cell viability, enzyme activity, or other experimental readouts.
In-Depth Troubleshooting Guides
Issue 1: Compound Fails to Dissolve in Standard Neutral Buffers (e.g., PBS, HEPES)
This guide provides a systematic workflow to achieve complete dissolution.
Caption: Systematic workflow for dissolving the compound.
Protocol 1: pH-Adjusted Dissolution
This method is the most common and effective first step.
-
Prepare a Slurry: Add the desired amount of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride to ~80% of your final desired volume of aqueous buffer. This will form a slurry or suspension.
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Acidify: While stirring, add 0.1 M or 1 M HCl dropwise. Observe the solid as you add the acid. The compound should begin to dissolve as the pH drops.
-
Target pH: Continue adding acid until all solid has dissolved. The target pH will typically be in the range of 3.0-5.0. Note the pH of complete dissolution.
-
Final Volume Adjustment: Once fully dissolved, adjust the volume to 100% with your buffer.
-
Final pH Adjustment (Optional & Cautious): If your experiment requires a higher pH, you can now carefully add a base (e.g., 0.1 M NaOH) dropwise to raise the pH. Crucially , monitor the solution for any signs of cloudiness or precipitation, which indicates you are approaching the limit of solubility at that pH. It is always best to work at the lowest pH your experiment can tolerate.[10]
Issue 2: Precipitation in Phosphate-Containing Buffers
Phosphate buffers are notorious for causing precipitation, not just with the compound of interest but also due to their own components, especially when making concentrated stocks or in the presence of divalent cations.[15][16]
Data Summary: Alternative Buffer Recommendations
If you continue to face issues in PBS, even after pH adjustment, consider these alternatives.
| Buffer System | pKa (at 25°C) | Recommended pH Range | Key Advantage for this Compound | Potential Drawback |
| MES | 6.15 | 5.5 - 6.7 | No chloride; avoids common ion effect. | Buffering capacity is weak above pH 7. |
| Acetate | 4.76 | 3.8 - 5.8 | Low pH range is ideal for maximizing compound solubility. | Not suitable for experiments requiring neutral pH. |
| HEPES | 7.55 | 6.8 - 8.2 | Good buffering capacity at physiological pH. | Choose the free-acid form, not the sodium salt, to avoid adding extra ions initially. |
| Tris | 8.06 | 7.5 - 9.0 | Commonly used in biology. | pH is temperature-dependent; can interact with some enzymes. |
Protocol 2: Using Co-Solvents for High-Concentration Stock Solutions
This protocol is for situations where very high concentrations are needed that are unachievable in purely aqueous media.
-
Select a Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power and general compatibility with many assays at low final concentrations (<0.5%).
-
Prepare Stock: Dissolve 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Use sonication or gentle vortexing to aid dissolution.
-
Serial Dilution: Perform serial dilutions of the DMSO stock in your chosen aqueous buffer to achieve the final desired concentration for your experiment.
-
Final Concentration Check: Always ensure the final percentage of the organic co-solvent in your assay is low and consistent across all samples, including controls, to avoid artifacts.[11]
Stability and Storage
Q5: How should I store the solid compound and prepared solutions?
A5:
-
Solid Form: The hydrochloride salt is generally stable. Store the solid compound at 2-8°C, protected from light and moisture, as recommended by suppliers.[1][17]
-
Aqueous Solutions: Due to the potential for degradation in aqueous media over time, it is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, filter-sterilize the solution and store at 4°C, protected from light, for a limited duration. Long-term stability studies for this specific compound in various buffers are not widely published, so short-term storage (1-2 days) is a safer practice.[14][18][19][20] For critical applications, perform a stability check by analyzing a stored solution via HPLC to ensure no significant degradation has occurred.[21]
References
-
Journal of Medicinal Chemistry. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.[Link]
-
MDPI. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.[Link]
-
Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.[Link]
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.[Link]
-
PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation.[Link]
-
ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.[Link]
-
ResearchGate. Microbial Degradation of Pyridine and Its Derivatives.[Link]
-
ResearchGate. Why the PBS buffer precipitate?[Link]
-
ResearchGate. Chemical stability of 4-aminopyridine capsules.[Link]
-
ResearchGate. Stability of a pyrimethamine suspension compounded from bulk powder.[Link]
-
University of Alberta. Isolation (Recovery) of amines.[Link]
Sources
- 1. achmem.com [achmem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ovid.com [ovid.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. onyxipca.com [onyxipca.com]
- 14. Stability of pyrimethamine in a liquid dosage formulation stored for three months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. chemscene.com [chemscene.com]
- 18. researchgate.net [researchgate.net]
- 19. cjhp-online.ca [cjhp-online.ca]
- 20. researchgate.net [researchgate.net]
- 21. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Assays with 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Product: 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS: 108-96-3 (Free base ref); Salt forms vary.[1] Common Applications: Fragment-Based Drug Discovery (FBDD), Peptide Mimetics, Serine Protease Inhibitor Scaffolds.
Introduction: The "Deceptively Simple" Scaffold
As researchers, we often categorize 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride simply as a "building block."[1] However, in biochemical assays, this molecule is a dynamic entity. It possesses a primary amine capable of covalent reactivity, a 2-pyridone core subject to tautomeric shifts, and a hydrochloride counter-ion that dictates solubility limits.
Unexpected results—whether they are erratic IC50 curves, false positives in inhibition assays, or precipitation events—usually stem from overlooking one of these three chemical personalities. This guide deconstructs these issues using a first-principles approach.
Part 1: The Troubleshooting Logic Tree
Before altering your protocol, identify the symptom. Use this logic flow to pinpoint the root cause.
Figure 1: Diagnostic workflow for identifying assay interference mechanisms.
Part 2: Detailed Troubleshooting Scenarios
Scenario A: "My IC50 shifts drastically when I change the buffer pH."
The Mechanism: Protonation & Tautomerism This molecule has two ionizable centers relevant to physiological pH:
-
Primary Amine (
): pKa 8.8–9.[1]5. At pH 7.4, it is predominantly protonated ( ).[1] -
2-Pyridone Core: Exists in equilibrium with 2-hydroxypyridine.[1][2] While the lactam (pyridone) form is favored in aqueous solution (
), the lactim (hydroxy) form binds differently to targets.[1]
The Fix:
-
Lock the pH: If your target requires a specific protonation state (e.g., a lysine mimic), deviations of even 0.5 pH units can alter the ratio of the active species significantly [1].
-
Check the Amine: If your potency drops at high pH (>9.0), you are deprotonating the amine. If the binding relies on an electrostatic interaction (salt bridge) with an aspartate/glutamate in the protein pocket, activity will vanish.
Data Comparison:
| pH Condition | Dominant Species (Amine) | Dominant Tautomer (Core) | Expected Solubility |
| pH 4.0 | Pyridone (Neutral) | High (Soluble) | |
| pH 7.4 | Pyridone (Neutral) | High (Soluble) | |
| pH 10.0 | Pyridone/Hydroxypyridine Mix | Low (Risk of PPT) |
Scenario B: "I see time-dependent inhibition in my enzymatic assay."
The Mechanism: Covalent Reactivity (Schiff Base) The 4-aminomethyl group is a nucleophilic primary amine.[1] If your assay buffer or the enzyme cofactor contains aldehydes or ketones (e.g., Pyridoxal Phosphate - PLP, or reducing sugars), the amine can react to form a Schiff base (imine).
The Evidence:
-
Inhibition increases with pre-incubation time.[1]
-
The effect is irreversible or semi-reversible upon dilution.
The Protocol:
-
Exclude Carbonyls: Ensure your buffer does not contain reducing sugars (glucose) or aldehydes.[1]
-
Alternative Reagents: If PLP is required for the enzyme, this compound will interfere. You must measure the
immediately without pre-incubation or use a high concentration of PLP to saturate the non-specific reaction.
Scenario C: "The compound is inactive in the cell-based assay but active in the biochemical assay."
The Mechanism: Permeability & Efflux
The hydrochloride salt is highly polar. At pH 7.4, the cationic ammonium species (
The Fix:
-
Prodrug Strategy (Chemistry): For cellular assays, masking the amine as a carbamate or amide is often necessary to achieve entry, though this changes the molecule entirely.
-
Validation: Do not assume the lack of cellular potency is a lack of target engagement. It is likely a transport failure.[1]
Scenario D: "I'm getting false positives in a metalloprotease (e.g., MMP, HDAC) assay."
The Mechanism: Metal Chelation
While not as potent as 3-hydroxy-4-pyridinones (classic siderophores), the 2-pyridone oxygen and the pendant amine can form weak coordinate bonds with active site metals like Zinc (
The Protocol (Chelation Counter-Screen):
-
Run the assay with excess metal: Add 10-50
M (or relevant metal) to the assay buffer.[1] -
Interpretation: If the inhibition is abolished or significantly reduced by the added metal, your compound is acting as a chelator, not a competitive inhibitor.
Part 3: Experimental Best Practices
Solubilization Protocol
-
Do NOT dissolve the HCl salt directly in 100% DMSO if high concentrations (>50 mM) are needed; the chloride can cause solubility issues in non-aqueous aprotic solvents.
-
Step 1: Dissolve in water or low-pH buffer to make a stock.[1]
-
Step 2: If DMSO is required, dissolve the free base in DMSO, or use a water/DMSO mix for the salt.
Tautomer Visualization (Graphviz)
Understanding the equilibrium is vital for docking studies.[1]
Figure 2: The 2-pyridone tautomeric equilibrium. Note that in most biological assays (aqueous, pH 7.4), the Lactam form is the relevant species.
References
-
Zhang, Y., & Pike, A. (2021).[3] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[3]
-
Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.[1][4] Molecules, 27(6), 1968.
-
Katritzky, A. R., et al. (2010).[5] Tautomerism of Heterocycles. Chemical Reviews, 110(8), 4783–4830. (Foundational text on tautomerism mechanisms).
Sources
- 1. 1-[(1s)-1-(4-Chloro-3-Fluorophenyl)-2-Hydroxyethyl]-4-[2-(Tetrahydro-2h-Pyran-4-Ylamino)pyrimidin-4-Yl]pyridin-2(1h)-One | C22H22ClFN4O3 | CID 71727133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Technical Support Center: Solid-Phase Synthesis with 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Welcome to the technical support center for the solid-phase synthesis (SPPS) of peptides and peptidomimetics incorporating 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this unnatural amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthesis.
Introduction to 4-(Aminomethyl)pyridin-2(1H)-one in Peptidomimetic Design
The 4-(aminomethyl)pyridin-2(1H)-one moiety is a valuable building block in medicinal chemistry, often employed as a scaffold in the design of peptidomimetics.[1] Its rigid structure and hydrogen bonding capabilities can impart favorable conformational constraints and protein-binding properties to peptide analogues. However, its unique chemical characteristics can present challenges during standard Fmoc-based solid-phase peptide synthesis. This guide will address these potential issues with scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility and Handling of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Question: I am observing poor solubility of Fmoc-4-(aminomethyl)pyridin-2(1H)-one hydrochloride in standard SPPS solvents like DMF. How can I improve this?
Answer:
Poor solubility of the incoming amino acid is a common hurdle in SPPS that can lead to incomplete coupling and truncated sequences. The hydrochloride salt form of 4-(aminomethyl)pyridin-2(1H)-one may exhibit limited solubility in N,N-dimethylformamide (DMF).
Troubleshooting Steps:
-
Solvent System Modification: Consider using a more polar solvent system. N-methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF and often provides superior swelling of the resin support.[1] For particularly challenging cases, a mixture of NMP and dimethyl sulfoxide (DMSO) (e.g., 80% NMP/20% DMSO) can be employed to enhance the solubility of both the amino acid derivative and the growing peptide chain.[1]
-
In-situ Neutralization: The hydrochloride salt requires neutralization to the free amine for efficient coupling. Standard protocols often include a tertiary base like N,N-diisopropylethylamine (DIEA) in the coupling cocktail. Ensure that the amount of base is sufficient to neutralize both the hydrochloride salt and the carboxylic acid of the incoming amino acid.
-
Pre-dissolving with Sonication: Gently warming and sonicating the amino acid solution in the chosen solvent can aid dissolution. However, avoid prolonged heating, which could lead to degradation.
| Solvent System | Recommended Use |
| DMF | Standard solvent, may require co-solvents for this building block. |
| NMP | Generally offers better solvation for both resin and difficult sequences. |
| NMP/DMSO (8:2) | For highly aggregated sequences or poorly soluble amino acids. |
| DMF with 1% OxymaPure | Can improve solubility and reduce aggregation. |
Inefficient Coupling and Low Yield
Question: I am experiencing low coupling efficiency when incorporating 4-(Aminomethyl)pyridin-2(1H)-one, as indicated by a positive Kaiser test after the coupling step. What are the likely causes and solutions?
Answer:
Low coupling efficiency can stem from several factors, including steric hindrance from the pyridinone ring, reduced nucleophilicity of the aminomethyl group, and on-resin aggregation.
Troubleshooting Workflow:
Caption: Recommended workflow for incorporating the pyridinone amino acid.
Conclusion
The successful incorporation of 4-(Aminomethyl)pyridin-2(1H)-one hydrochloride into peptides requires careful consideration of its unique chemical properties. By anticipating and addressing potential challenges related to solubility, coupling efficiency, and side reactions, researchers can effectively utilize this valuable building block in the synthesis of novel peptidomimetics. This guide provides a starting point for troubleshooting; however, as with all peptide synthesis, empirical optimization for each specific sequence is highly recommended.
References
-
Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407–1409. [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Solid-phase synthesis of 1,2,3,4-tetrahydro-2-pyridones via aza-annulation of enamines. The Journal of organic chemistry, 64(11), 3975–3980. [Link]
-
Béland, M., & Lubell, W. D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 144. [Link]
-
Wang, P., Ke, B., Li, Z., & Luo, S. (2020). Solid-phase synthesis of peptides with azopyridine side-chains for Mn(i)–CO binding and red-light responsive CO release. Inorganic Chemistry Frontiers, 7(15), 2826-2832. [Link]
-
Guryanov, I., et al. (2025). Side Reaction Analysis in Solid‐Phase Peptide Synthesis: A Case Study in the Glu–Asp–Tyr Motif. Chemistry–A European Journal. [Link]
-
Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. In Methods in Molecular Biology (pp. 285-297). Humana, New York, NY. [Link]
-
Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in molecular biology (Clifton, N.J.), 2931, 285–297. [Link]
-
Chantell, C. (2012). Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(6), 376-380. [Link]
-
Muttenthaler, M., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 60(19), 10522-10543. [Link]
-
Zhang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1999. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Aminomethyl)pyridin-2(1H)-one Analogs
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions.[1][2][3] This is due to its capacity to act as both a hydrogen bond donor and acceptor, and its utility as a bioisostere for other common chemical groups, which allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability.[3] Within this broad class, analogs of 4-(aminomethyl)pyridin-2(1H)-one have emerged as a focal point for developing novel therapeutics across diverse areas, including cancer, inflammation, and neurodegenerative diseases.[4][5]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this specific class of compounds. By systematically dissecting the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key determinants of potency and selectivity, supported by experimental data from the literature.
The Core Scaffold: A Foundation for Interaction
The 4-(aminomethyl)pyridin-2(1H)-one scaffold is characterized by a central pyridinone ring with a flexible aminomethyl side chain at the C4 position. The inherent chemical features of this core structure—the lactam functionality and the basic amino group—provide crucial anchor points for interaction with biological targets. The general structure allows for systematic modifications at several key positions, which we will explore in this guide.
Caption: Key modification points on the 4-(aminomethyl)pyridin-2(1H)-one scaffold.
Dissecting the Structure-Activity Relationship
The biological activity of these analogs is highly dependent on the nature of the substituents at three primary locations: the C4-aminomethyl side chain, the N1 position of the pyridinone ring, and other positions on the ring (C3, C5, C6).
The Crucial Role of the C4-Aminomethyl Side Chain
The aminomethyl group at the C4 position is often a key driver of potency, typically interacting with a critical recognition site on the target protein. Modifications here can profoundly impact binding affinity.
-
Amine Substitution: The nature of the amino group (primary, secondary, or tertiary) is a critical determinant of activity. In many cases, secondary amines formed by substitution with small alkyl or aryl groups can enhance potency. For instance, in a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives evaluated for anti-cancer activity, a secondary amine, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one (compound 22), demonstrated both high potency and selectivity.[6] This suggests that the additional substituent may engage in favorable hydrophobic or van der Waals interactions within the binding pocket.
-
Chain Length and Flexibility: The linker between the pyridinone ring and the terminal amine influences the positioning of the basic nitrogen. Optimal linker length is target-dependent, but typically a simple methylene (-CH2-) group provides the necessary geometry for effective interaction.
-
Cyclic Amines: Incorporating the amine into a cyclic system, such as a piperazine or piperidine ring, can constrain the conformation of the side chain. This can be advantageous if the rigid structure orients the key interacting groups appropriately. In the development of adenosine A2A receptor antagonists, for example, complex side chains at the C4 position were explored to optimize potency.[7][8]
Table 1: Comparison of C4-Aminomethyl Side Chain Modifications
| Analog Type | Modification | General Effect on Activity | Rationale / Key Interaction | Reference Example |
| A | Primary Amine (-CH2NH2) | Baseline Activity | Provides essential hydrogen bond donor/acceptor capabilities. | General Scaffold |
| B | Secondary Amine (-CH2NHR) | Often Increased Potency | R-group can access additional hydrophobic pockets. | 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one[6] |
| C | Tertiary Amine (-CH2NR2) | Variable | May introduce steric hindrance or improve physicochemical properties. | Dependent on target |
| D | Cyclic Amine (e.g., Piperazine) | Can Improve Potency & Properties | Rigid structure reduces conformational entropy upon binding; can improve solubility. | Adenosine A2A Receptor Antagonists[7][8] |
Modulating Properties via the N1-Substituent
The substituent at the N1 position of the pyridinone ring does not always directly interact with the primary binding site but plays a vital role in modulating the overall properties of the molecule, including solubility, metabolic stability, and cell permeability.
-
Aryl and Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings at N1 is a common strategy. These groups can engage in π-stacking interactions with aromatic residues in the target protein. Furthermore, the nature and substitution pattern of these rings significantly affect the molecule's lipophilicity. Studies on pyridinone derivatives as urease inhibitors showed that electron-releasing groups on substituents were important for modulating biological activity.[9]
-
Alkyl Groups: Small alkyl groups at the N1 position can be used to fine-tune lipophilicity. However, larger, bulky groups may be detrimental to activity if they clash with the protein surface.
The choice of the N1-substituent is often a balance between optimizing target engagement and achieving desirable drug-like properties.
Fine-Tuning Activity with Ring Substituents (C3, C5, C6)
Substituents on the pyridinone ring itself can further refine the activity and selectivity profile of the analogs.
-
Hydrophobic and Hydrophilic Groups: The addition of small hydrophobic groups (e.g., methyl) or hydrophilic groups (e.g., hydroxyl) can probe for additional interactions in the binding site. The presence of hydroxyl groups, in particular, can be crucial for forming hydrogen bonds and increasing potency.[4]
-
Electron-Donating and Withdrawing Groups: These groups can influence the electron density of the pyridinone ring system, which can affect the strength of hydrogen bonds and other electrostatic interactions. SAR studies on various pyridinone derivatives have consistently shown that the electronic nature of ring substituents has a considerable influence on their pharmacological properties.[1][9]
-
Positional Isomerism: The position of the substituent matters. For example, a group at C6 may have a very different effect on activity compared to the same group at C3 due to the different spatial orientation relative to the binding pocket. In the development of PCSK9 inhibitors, functionalization at the C3 position of a 4-amino-2-pyridone scaffold led to compounds with improved metabolic stability and superior pharmacological profiles.[10]
Table 2: Influence of Ring and N1 Substitutions on Activity
| Position | Substituent Type | General Effect on Activity | Rationale | Reference Example |
| N1 | Phenyl/Substituted Phenyl | Often enhances potency | Can engage in π-stacking; modulates lipophilicity. | Anti-cancer pyridin-2(1H)-ones[6] |
| C3 | Small alkyl/functional groups | Can improve potency and stability | Probes for small pockets; blocks metabolic sites. | PCSK9 Inhibitors[10] |
| C5/C6 | Electron-releasing groups | Can be beneficial | Modulates electronic character of the ring system. | Urease Inhibitors[9] |
| C5/C6 | Bulky groups | Often detrimental | Can cause steric clashes within the binding site. | General SAR principle |
Experimental Protocols: A Self-Validating System
To ensure the reliability of SAR data, robust and reproducible experimental protocols are essential. Below is a representative workflow for evaluating the inhibitory activity of 4-(aminomethyl)pyridin-2(1H)-one analogs against a target kinase.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is designed to determine the IC50 value of a test compound, which is the concentration required to inhibit 50% of the kinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare solutions of the target kinase, the specific substrate peptide, and ATP at appropriate concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a 384-well assay plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and quantify the amount of ATP remaining by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP, generating a luminescent signal that is inversely proportional to kinase activity.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescent kinase inhibition assay.
Synthesizing the SAR: A Logic-Driven Approach
The collective data from various studies allow us to build a logical framework for designing more potent and selective 4-(aminomethyl)pyridin-2(1H)-one analogs.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure–Activity and Structure–Metabolism Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Crucial Synthetic Intermediate
For researchers, scientists, and professionals in drug development, the meticulous validation of synthetic intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison and validation protocol for 4-(aminomethyl)pyridin-2(1H)-one hydrochloride, a key building block in medicinal chemistry. We will explore its synthesis, characterization, and purity assessment, offering a comparative analysis of analytical techniques and the rationale behind our methodological choices. This document is designed to be a practical resource, grounded in scientific principles and adherence to regulatory standards.
Introduction: The Significance of the Pyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it a versatile core for designing molecules with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. 4-(aminomethyl)pyridin-2(1H)-one hydrochloride serves as a critical intermediate, providing a reactive handle for the introduction of further molecular complexity. The primary amine allows for the formation of amides, sulfonamides, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride: A Proposed Route and Rationale
While numerous methods exist for the synthesis of substituted pyridin-2(1H)-ones, a common and efficient strategy involves the construction of the pyridinone ring followed by functional group manipulation.[2][3] Based on established chemical principles, a plausible and scalable synthetic route to 4-(aminomethyl)pyridin-2(1H)-one hydrochloride is proposed, commencing from 4-(cyanomethyl)pyridin-2(1H)-one. This precursor can be synthesized via a Thorpe-Guareschi reaction or similar condensation strategies.[4]
The choice of a nitrile reduction as the final step is strategic. Catalytic hydrogenation is a clean and high-yielding method for converting nitriles to primary amines. The use of a palladium on carbon (Pd/C) catalyst is common for such transformations. The hydrochloride salt is then readily formed by treating the free amine with hydrochloric acid in an appropriate solvent, which often aids in purification by precipitation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4-(aminomethyl)pyridin-2(1H)-one hydrochloride.
Potential Impurities
A thorough understanding of potential impurities is critical for developing a robust analytical validation plan.[5][6] Based on the proposed synthesis, the following impurities could be present:
-
Starting Material: Unreacted 4-(cyanomethyl)pyridin-2(1H)-one.
-
Over-reduction Products: In catalytic hydrogenation, the pyridine ring can sometimes be partially or fully reduced.
-
Solvent Adducts: Residual solvents from the reaction and purification steps.
-
Dimeric Impurities: Formation of secondary amines through reaction of the product with unreacted starting material under reductive amination conditions.
Structural and Purity Validation: A Multi-faceted Approach
The validation of a synthetic intermediate relies on a battery of analytical techniques to confirm its identity, purity, and quality. In line with ICH Q2(R2) guidelines, a comprehensive validation plan should be established.
Spectroscopic Characterization
Spectroscopic methods provide the foundational evidence for the chemical structure of the synthesized intermediate.
¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[7][8][9]
Expected ¹H NMR Signals (in D₂O, 400 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H6 (proton on the carbon adjacent to the nitrogen) |
| ~6.5 | d | 1H | H5 (proton on the carbon adjacent to the carbonyl) |
| ~6.3 | s | 1H | H3 (proton on the carbon between the carbonyl and the aminomethyl group) |
| ~4.0 | s | 2H | -CH₂-NH₃⁺ |
Expected ¹³C NMR Signals (in D₂O, 100 MHz):
| Chemical Shift (ppm) | Assignment |
| ~165 | C2 (Carbonyl) |
| ~145 | C6 |
| ~140 | C4 |
| ~110 | C5 |
| ~105 | C3 |
| ~40 | -CH₂-NH₃⁺ |
IR spectroscopy is used to identify the presence of key functional groups.[7]
Expected IR Absorption Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-2800 | N-H and C-H stretching (broad due to hydrogen bonding) |
| ~1650 | C=O stretching (amide carbonyl) |
| ~1600, ~1480 | C=C and C=N stretching (aromatic ring) |
| ~1550 | N-H bending |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum (Electrospray Ionization, Positive Mode):
| m/z | Assignment |
| 125.07 | [M+H]⁺ (protonated free base) |
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of the intermediate and quantifying any impurities.
A validated stability-indicating HPLC method is the gold standard for purity analysis in pharmaceutical development.[10][11]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Q2(R2)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity.[12][13][14]
Proposed TLC Method:
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (80:18:2) |
| Visualization | 1. UV light (254 nm) 2. Ninhydrin stain (for primary amine)[15] |
Comparison with Alternatives: The Role of Bioisosteres
In drug discovery, the concept of bioisosterism is a powerful tool for optimizing the properties of a lead compound.[16][17][18][19] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. For the 4-(aminomethyl)pyridin-2(1H)-one scaffold, several bioisosteric replacements could be considered to modulate properties such as basicity, lipophilicity, and metabolic stability.
Table of Potential Bioisosteric Alternatives:
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |
| 4-(Aminomethyl)pyridin-2(1H)-one | 5-(Aminomethyl)pyrimidin-2(1H)-one | Modulate pKa and hydrogen bonding pattern. |
| 4-(Aminomethyl)pyridin-2(1H)-one | 4-(1-Aminoethyl)pyridin-2(1H)-one | Introduce a chiral center and potentially improve metabolic stability. |
| 4-(Aminomethyl)pyridin-2(1H)-one | 4-(Aminomethyl)thiazol-2(1H)-one | Alter ring electronics and potential for different interactions with the biological target. |
The choice of an alternative scaffold would be driven by the specific goals of the drug discovery program, such as improving oral bioavailability, reducing off-target effects, or enhancing potency.
Experimental Protocols
Protocol for Synthesis of 4-(Aminomethyl)pyridin-2(1H)-one Hydrochloride
Materials:
-
4-(Cyanomethyl)pyridin-2(1H)-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol, anhydrous
-
Hydrochloric acid (concentrated)
-
Diatomaceous earth
Procedure:
-
To a solution of 4-(cyanomethyl)pyridin-2(1H)-one (1.0 eq) in anhydrous ethanol, add 10% Pd/C (0.1 eq by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)pyridin-2(1H)-one free base.
-
Dissolve the crude product in a minimal amount of ethanol and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding concentrated HCl to cold ethanol) dropwise until the solution is acidic.
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-(aminomethyl)pyridin-2(1H)-one hydrochloride.
Protocol for HPLC Analysis
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-(aminomethyl)pyridin-2(1H)-one hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized product in the mobile phase to obtain a similar concentration.
Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Protocol for TLC Analysis
Procedure:
-
Spot the starting material, reaction mixture, and purified product on a TLC plate.
-
Develop the plate in the TLC chamber with the specified mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots under UV light.
-
Dip the plate in a ninhydrin staining solution and gently heat with a heat gun to visualize the primary amine-containing spots.
-
Calculate the Rf values for each spot.
Conclusion
The validation of synthetic intermediates like 4-(aminomethyl)pyridin-2(1H)-one hydrochloride is a multi-faceted process that requires a combination of synthetic organic chemistry, analytical chemistry, and a thorough understanding of regulatory expectations. This guide has provided a comprehensive framework for the synthesis, characterization, and purity assessment of this important building block. By following these principles and detailed protocols, researchers can ensure the quality and reliability of their synthetic intermediates, which is paramount for the successful advancement of drug discovery and development programs.
References
-
Formal [4+2] annulation of enaminones and cyanomethyl sulfur ylide: one-pot access to polysubstituted pyridin-2(1H). RSC Publishing. [Link]
-
Synthesis, Characterization, Computational Study and Non-linear Absorption Properties of 4-(2-aminomethyl)pyridinium dipicrate. ResearchGate. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH. [Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. [Link]
-
Synthesis of 3‐aminomethyl pyridine. ResearchGate. [Link]
- CN101486676B - The preparation method of cyanomethylpyridine compound.
-
2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. PubMed. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Related impurities in peptide medicines. PubMed. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmazone. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]
-
Evaluation of thin-layer chromatography systems for analysis of amino acids in complex mixtures. AKJournals. [Link]
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. [Link]
-
Synthesis and Characterization of Potential Impurities in Amoxicillin. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
TLC Visualization Reagents Guide. Scribd. [Link]
-
A Novel UV Spectrophotometric Method Development and Validation of Dalfampridine in Bulk and Pharmaceutical Dosage Form. IJFMR. [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Publications. [Link]
-
The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C. RSC Publishing. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]
-
an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. IIP Series. [Link]
-
Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. Arkivoc. [Link]
-
TLC Visualization Methods. University of Rochester. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
Bioisosteres in Medicinal Chemistry. ResearchGate. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Synthesis and characterization of potential impurity in amoxicillin. ResearchGate. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]
-
Analytical method validation: A brief review. ScienceDirect. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
-
SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. [Link]
-
Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones. SHD. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Formal [4+2] annulation of enaminones and cyanomethyl sulfur ylide: one-pot access to polysubstituted pyridin-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. epfl.ch [epfl.ch]
- 13. akjournals.com [akjournals.com]
- 14. iipseries.org [iipseries.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
